molecular formula C17H21ClN6O2 B2944578 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 370573-79-8

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2944578
CAS No.: 370573-79-8
M. Wt: 376.85
InChI Key: AGPZYNATRXYXLQ-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the 2-chlorobenzyl and dimethylaminoethyl groups. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and solvents like DMF and dichloromethane. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

This compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound shares a similar purine base structure but differs in the substituent groups.

    3-benzyl-7-(2-furylmethyl)-3,7-dihydro-1H-purine-2,6-dione: Another compound with a purine base, but with different substituents.

Uniqueness

The uniqueness of 7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of substituent groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN6O2/c1-22(2)9-8-19-16-20-14-13(15(25)21-17(26)23(14)3)24(16)10-11-6-4-5-7-12(11)18/h4-7H,8-10H2,1-3H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPZYNATRXYXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370573-79-8
Record name 7-(2-CHLOROBENZYL)-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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